1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one
Overview
Description
1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Synthesis Applications
- Hydroxyapatite Nanoparticles as Catalysts : Hydroxyapatite nanoparticles have been utilized as an efficient catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives in aqueous media. This method highlights the wide range of functional group tolerance and the ability to achieve good to excellent yields under mild conditions (Razavi & Akhlaghinia, 2016).
Medicinal Chemistry Applications
- Anticancer Agents : Substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated as potential anticancer agents. This research underscores the biological significance of the tetrahydroisoquinoline moiety, exhibiting potent cytotoxic agents with a range of biological properties (Redda, Gangapuram, & Ardley, 2010).
Chemical Synthesis Techniques
- Solvent-Free Synthesis : An efficient, solvent-free method for synthesizing 2-aryl-1,2,3,4-tetrahydroquinazolines has been developed. This approach requires no catalysts, derivatization, or auxiliary reagents, offering a clean conversion to the desired product under mild conditions (Correa, Papadopoulos, Radnidge, Roberts, & Scott, 2002).
Pharmaceutical Research
- Dopaminergic Activity : New 1-aryl tetrahydroisoquinolines and 2-substituted 1-aryl-3-tetrahydrobenzazepines have been synthesized and their dopaminergic activity studied. This work contributes to the understanding of the structure-activity relationship in the development of dopaminergic drugs (Lucena-Serrano, Lucena-Serrano, Rivera, López-Romero, Valpuesta, & Díaz, 2018).
Electroluminescent Materials
- Electroluminescence : Studies on 8-hydroxyquinolato boron compounds have revealed their potential as electroluminescent materials, emitting a green-blue color under UV light. This research provides a foundation for developing new light-emitting materials for electronic devices (Wu, Esteghamatian, Hu, Popović, Enright, Tao, D'Iorio, & Wang, 2000).
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3,4-dihydroquinazolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-6-5-12-9-4-2-1-3-8(9)7-11-10(12)14/h1-4,13H,5-7H2,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDZSNLYMGFDIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C(=O)N1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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